2-[(2-Aminophenyl)amino]ethanol, HCl
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Overview
Description
2-[(2-Aminophenyl)amino]ethanol, HCl is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.65 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)amino]ethanol, HCl typically involves the reaction of 2-nitroaniline with ethylene oxide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include:
Reduction: Using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminophenyl)amino]ethanol, HCl undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives .
Scientific Research Applications
2-[(2-Aminophenyl)amino]ethanol, HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-[(2-Aminophenyl)amino]ethanol, HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol hydrochloride: Similar in structure but lacks the aromatic ring.
2-Aminobenzyl alcohol: Contains a benzyl group instead of an ethanol group.
2-Aminophenol: Similar aromatic structure but with a hydroxyl group instead of an ethanol group
Uniqueness
2-[(2-Aminophenyl)amino]ethanol, HCl is unique due to its combination of an aromatic amine and an ethanol group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(2-aminoanilino)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKCGWFHCRXBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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